![molecular formula C19H25N3O4S B2563376 N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-43-2](/img/structure/B2563376.png)
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that falls under the category of quinazolinone derivatives. These compounds are well-regarded in medicinal chemistry due to their wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves multiple steps. Typically, it begins with the formation of the quinazolinone core, followed by the introduction of the dioxolo group and the butyl hexanamide side chain. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, with catalysts such as palladium on carbon, under inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial production, a streamlined approach involving bulk chemicals and continuous flow processes is preferred. This includes automated systems for reagent addition and temperature control, which enhances yield and purity while reducing cost and time.
化学反応の分析
Types of Reactions
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide primarily undergoes the following types of reactions:
Oxidation: : Conversion to sulfoxides and sulfones.
Reduction: : Transformation of the oxo group to hydroxyl.
Substitution: : Electrophilic aromatic substitution on the quinazolinone core.
Common Reagents and Conditions
Oxidation: : Using hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: : Employing sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizing halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or sulfonylated derivatives.
科学的研究の応用
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide has several applications:
Chemistry: : As a building block in organic synthesis and in the development of new materials.
Biology: : Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: : Research into its effects on cancer cells, its antiviral activity, and its potential as an anti-inflammatory agent.
Industry: : Usage in the creation of specialized polymers and coatings due to its unique chemical properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins, through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can inhibit enzyme activity, alter protein function, or modulate signal transduction pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinazolin-4-one derivatives
Dioxoloquinazolines
Thioxoquinazolines
Uniqueness
What sets N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide apart is its unique combination of functional groups that confer distinct reactivity and biological activity profiles. Unlike many similar compounds, it can participate in a wider variety of chemical reactions, making it highly versatile for research and industrial applications.
There you have it—a detailed exploration of the multifaceted this compound. Anything else you'd like to dive into?
特性
IUPAC Name |
N-butyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-3-8-20-17(23)7-5-4-6-9-22-18(24)13-10-15-16(26-12-25-15)11-14(13)21-19(22)27/h10-11H,2-9,12H2,1H3,(H,20,23)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDWIJZMPUUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
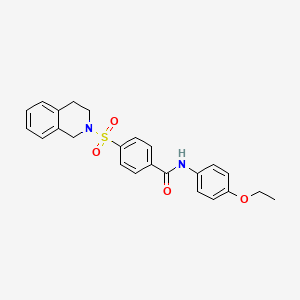
![4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2563296.png)
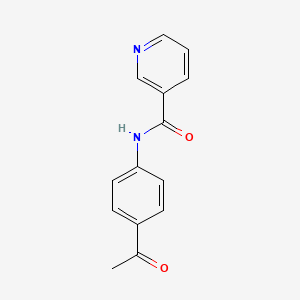

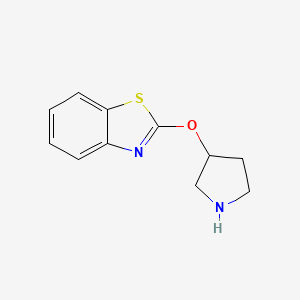
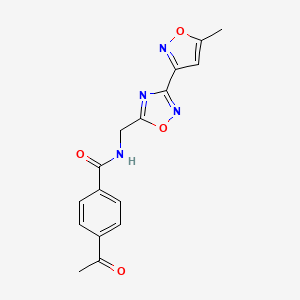
![2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2563304.png)

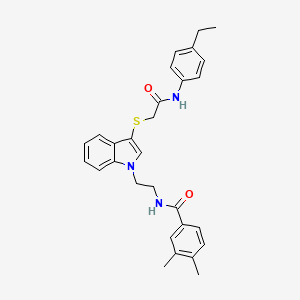
![3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2563310.png)
![ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2563311.png)
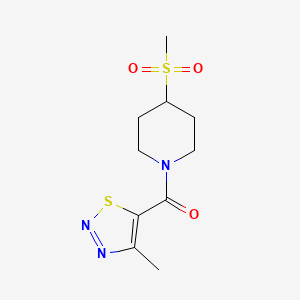
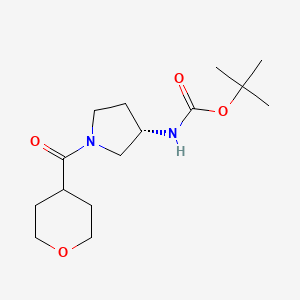
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
